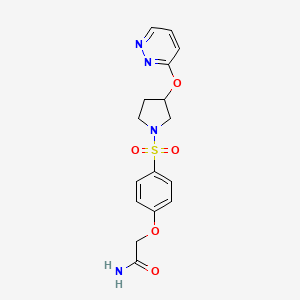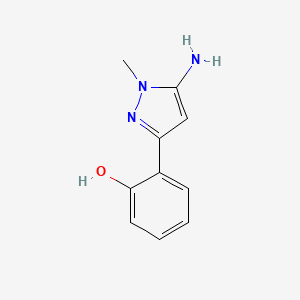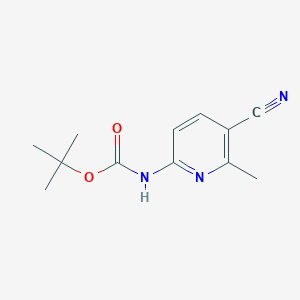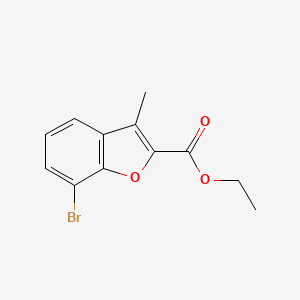
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide” is a compound that belongs to the class of pyrazine derivatives . Pyrazines are important pharmacophores due to their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds that can be isolated from natural sources or produced synthetically .
Applications De Recherche Scientifique
Antidepressant and Anticonvulsant Activities
Research on substituted carboxylic acid hydrazides leading to the synthesis of oxadiazole derivatives has shown significant implications in pharmacology. Specifically, compounds related to oxadiazole, like those synthesized in studies by Abdel‐Aziz et al. (2009), have exhibited marked antidepressant activity, surpassing the efficacy of known antidepressants such as imipramine in preclinical models. Moreover, these compounds have also shown remarkable protective effects against seizures induced in mice models, hinting at potential anticonvulsant applications (M. Abdel‐Aziz, G. E. Abuo-Rahma, & A. Hassan, 2009).
Antimicrobial Activities
Substituted oxadiazoles have been evaluated for their antimicrobial efficacy, showing promising results against Mycobacterium tuberculosis. Compounds synthesized with pyrazine and oxadiazole moieties, as studied by Gezginci et al. (1998), have exhibited activities ranging from moderate to significantly potent compared to pyrazinamide, a standard in tuberculosis treatment (M. Gezginci, Andmalcolm A. Martin, & S. Franzblau, 1998).
Antimicrobial and Antitumor Activities
Further exploration into pyrazole derivatives, as conducted by Şahan et al. (2013), revealed compounds with significant antimicrobial activities against both Gram-positive and Gram-negative bacteria, along with yeast. These findings are crucial for developing new antimicrobial agents (E. Şahan, İ. Yıldırım, & S. Albayrak, 2013).
Synthesis and Structure-Activity Relationships
Research into the synthesis and structure-activity relationships of amide and hydrazide analogs of cannabinoids has provided insights into the molecular architecture necessary for receptor binding affinity and efficacy. Such studies, exemplified by the work of Francisco et al. (2002), offer a foundation for designing receptor-specific drugs, showcasing the versatile utility of oxadiazole derivatives in molecular pharmacology (M. E. Francisco, H. Seltzman, A. Gilliam, et al., 2002).
Antitubercular and Antitumor Activities
Pyrazine and condensed oxadiazole derivatives have been studied for their antitubercular and antitumor potentials. The research by Al-Tamimi et al. (2018) into the synthesis, chemical reactivity, and biological activities of these compounds reveals promising avenues for the development of new therapeutic agents against tuberculosis and cancer (Abdul-Malek S. Al-Tamimi, Y. Mary, P. Miniyar, et al., 2018).
Propriétés
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-9-3-4-10(2)11(7-9)14-19-20-15(22-14)18-13(21)12-8-16-5-6-17-12/h3-8H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTJYHMKJAIAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2654422.png)
![1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2654423.png)
![7-[(4-Chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2654424.png)


![2-((4-fluorophenyl)thio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2654430.png)


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide](/img/structure/B2654434.png)
![N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B2654437.png)

![N-(isoxazol-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2654439.png)
![5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-](/img/structure/B2654440.png)